molecular formula C21H26N2O2 B2901967 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione CAS No. 881482-81-1

1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione

Cat. No.: B2901967
CAS No.: 881482-81-1
M. Wt: 338.451
InChI Key: MIXFAAAACQFFCU-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with a phenyl group and a piperidinyl-cyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine, followed by cyclization.

    Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

    Introduction of the Piperidinyl-Cyclohexene Moiety: This step involves the reaction of cyclohexene with piperidine under conditions that promote the formation of the desired enamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, converting double bonds to single bonds or reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidinyl moiety, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, amines, ethers

Scientific Research Applications

1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-(piperidin-1-yl)cyclohex-2-en-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to

Properties

IUPAC Name

1-phenyl-3-(2-piperidin-1-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c24-20-15-18(21(25)23(20)16-9-3-1-4-10-16)17-11-5-6-12-19(17)22-13-7-2-8-14-22/h1,3-4,9-10,12,17-18H,2,5-8,11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXFAAAACQFFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CCCCC2C3CC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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